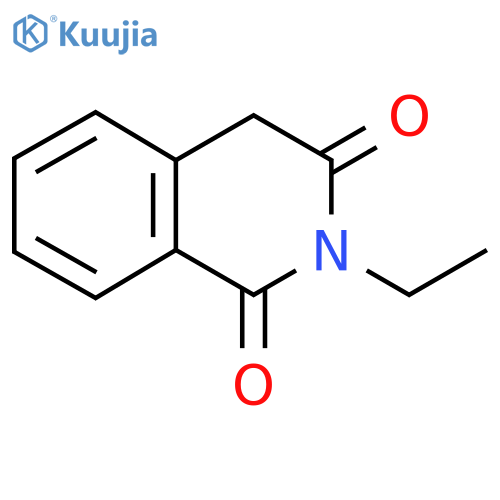Cas no 20863-80-3 (2-Ethylisoquinoline-1,3(2H,4H)-dione)
2-エチルイソキノリン-1,3(2H,4H)-ジオンは、複素環式化合物の一種であり、イソキノリン骨格にエチル基とジケトン構造を有する特徴的な化学物質です。この化合物は、有機合成中間体としての応用が可能で、医薬品や機能性材料の開発において重要な役割を果たします。特に、その剛直な分子構造と電子求引性の特性から、高性能ポリマーや光電子材料の原料としての潜在性が注目されています。また、反応性の高いケトン部位を有するため、多様な誘導体合成への展開が可能です。熱安定性に優れ、結晶性が良好な点も実用上の利点となります。

20863-80-3 structure
商品名:2-Ethylisoquinoline-1,3(2H,4H)-dione
2-Ethylisoquinoline-1,3(2H,4H)-dione 化学的及び物理的性質
名前と識別子
-
- AKOS003390586
- 20863-80-3
- SCHEMBL11854588
- 2-Ethylisoquinoline-1,3(2H,4H)-dione
- 2-ethyl-4H-isoquinoline-1,3-dione
-
- インチ: 1S/C11H11NO2/c1-2-12-10(13)7-8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
- InChIKey: DYSIHRSXCLNOFL-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C=CC=CC=2C(N1CC)=O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Ethylisoquinoline-1,3(2H,4H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240440-1g |
2-Ethylisoquinoline-1,3(2H,4H)-dione |
20863-80-3 | 97% | 1g |
$379 | 2021-08-04 | |
| Chemenu | CM240440-1g |
2-Ethylisoquinoline-1,3(2H,4H)-dione |
20863-80-3 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM240440-5g |
2-Ethylisoquinoline-1,3(2H,4H)-dione |
20863-80-3 | 97% | 5g |
$1052 | 2021-08-04 | |
| Chemenu | CM240440-10g |
2-Ethylisoquinoline-1,3(2H,4H)-dione |
20863-80-3 | 97% | 10g |
$1473 | 2021-08-04 |
2-Ethylisoquinoline-1,3(2H,4H)-dione 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
20863-80-3 (2-Ethylisoquinoline-1,3(2H,4H)-dione) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
